(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
説明
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid is a synthetic peptide analog of luteinizing hormone-releasing hormone (LHRH). This compound is designed to mimic the natural hormone’s structure and function, with modifications to enhance its stability and efficacy. The trifluoroacetate salt form is commonly used to improve the compound’s solubility and stability.
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H79N15O10.C2HF3O2/c1-6-59-52(78)45-14-10-20-69(45)53(79)39(13-9-19-60-54(56)57)63-47(73)40(21-30(2)3)65-48(74)41(22-31(4)5)66-49(75)42(23-32-15-17-35(71)18-16-32)67-51(77)44(28-70)68-50(76)43(24-33-26-61-38-12-8-7-11-36(33)38)64-46(72)37(55)25-34-27-58-29-62-34;3-2(4,5)1(6)7/h7-8,11-12,15-18,26-27,29-31,37,39-45,61,70-71H,6,9-10,13-14,19-25,28,55H2,1-5H3,(H,58,62)(H,59,78)(H,63,73)(H,64,72)(H,65,74)(H,66,75)(H,67,77)(H,68,76)(H4,56,57,60);(H,6,7)/t37-,39-,40-,41+,42-,43-,44-,45-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAWZTSZOWIMKN-IAJKDJQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H80F3N15O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Key Steps:
Activation of Carboxylic Acids: Carboxyl groups of amino acids or intermediates are activated using carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or oxalyl chloride, facilitating amide bond formation with amino or amine derivatives.
Amide Bond Formation: The activated intermediates react with amino components, such as amino acids, amino esters, or protected amino groups, under inert atmosphere and controlled temperature to form peptide bonds with high stereochemical fidelity.
Use of Protecting Groups: Protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are employed to prevent undesired side reactions during coupling steps. Deprotection is achieved via acid or base treatment at appropriate stages.
Stereocontrol: Stereochemistry is maintained through the use of chiral starting materials or chiral catalysts, ensuring the correct (2S) and (2R) configurations as specified.
Asymmetric Synthesis of Chiral Centers
Given the compound's multiple stereocenters, asymmetric synthesis techniques are employed:
Chiral Auxiliary or Catalysts: Asymmetric cyclopropanation and amino acid synthesis utilize chiral catalysts (e.g., chiral rhodium or copper complexes) to induce stereoselectivity during key steps such as cyclopropanation or amino acid formation.
Chiral Starting Materials: Enantiomerically pure amino acids or derivatives are used to preserve stereochemistry during subsequent reactions.
Diastereoselective Reactions: Reactions such as diastereomeric cyclizations or reductions are performed under conditions favoring the formation of the desired stereoisomer, as demonstrated in the synthesis of cyclopropane derivatives.
Incorporation of Functional Groups and Side Chains
Imidazole and Indole Derivatives: The imidazolyl and indolyl groups are introduced via nucleophilic substitution or coupling reactions with suitable precursors, often following the formation of the peptide backbone.
Hydroxy and Phenyl Substituents: These are incorporated through selective aromatic substitution or acylation reactions, often using activated intermediates like acyl chlorides or anhydrides.
Introduction of Fluorinated Moieties: Fluorinated amino acids, such as trifluorobutanoic acid derivatives, are synthesized via fluorination of precursor molecules, often employing electrophilic fluorinating agents or nucleophilic fluorination strategies.
Purification and Crystallization
Purification: The synthesized intermediates and final compounds are purified using chromatographic methods such as preparative HPLC, silica gel chromatography, or recrystallization to achieve >95% purity.
Crystallization: Final compounds are often crystallized from suitable solvents to obtain high-quality, stereochemically pure material.
Use of Specific Reagents and Conditions
Notes on Scale and Optimization
Large-scale synthesis (>150 g) has been achieved with optimized reaction conditions, including efficient purification steps and controlled addition of reagents to minimize racemization and side reactions.
Reaction parameters such as temperature, solvent choice, and reagent equivalents are critical for stereoselectivity and yield.
Summary of Research Findings
The synthesis of such complex molecules relies heavily on peptide chemistry principles, asymmetric synthesis, and strategic functional group modifications.
Patents and recent publications demonstrate that the key to successful preparation is meticulous stereocontrol, efficient activation of carboxylic acids, and high-purity purification techniques.
Innovations include the use of chiral catalysts for asymmetric cyclopropanation and fluorination strategies to incorporate trifluoromethyl groups, as documented in recent patent literature and research articles.
化学反応の分析
Types of Reactions
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives.
科学的研究の応用
Structural Characteristics
This compound features multiple functional groups, including amino acids, imidazole, and indole moieties, which are known for their roles in biological activity. The presence of diaminomethylidene and trifluoroacetic acid enhances its solubility and stability, making it a candidate for further pharmacological studies.
Drug Development
The compound's structural complexity indicates its potential as a lead compound in drug discovery. Its ability to interact with various biological targets can be exploited to develop therapeutics for conditions such as cancer, metabolic disorders, and neurological diseases. The incorporation of bioisosteric replacements (like 1,2,3-triazoles) could enhance its metabolic stability and potency against specific targets .
Targeting Protein Interactions
Given the presence of multiple amino acid residues and structural motifs that mimic natural peptides, this compound may be designed to modulate protein-protein interactions. This can be particularly useful in targeting "undruggable" proteins that play critical roles in disease pathways .
Anticancer Activity
Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The indole and imidazole components are known for their anticancer properties, suggesting this compound may also have significant anticancer activity .
Neuropharmacology
The structural features may allow for interaction with neurotransmitter receptors or signaling pathways involved in neurodegenerative diseases. This opens avenues for developing treatments for conditions like Alzheimer’s or Parkinson’s disease where modulation of neurotransmitter systems is crucial .
Bioconjugation for Targeted Therapy
The compound can serve as a scaffold for bioconjugation with other therapeutic agents or imaging agents. This could enhance targeted delivery mechanisms, improving the specificity and efficacy of treatments while minimizing side effects .
Research Findings
Recent studies have focused on optimizing similar compounds through structure-activity relationship (SAR) analyses. These studies highlight the importance of specific substitutions on the pharmacological profile of the compounds, indicating that modifications can significantly enhance potency and selectivity against desired targets .
Case Studies
- GPR88 Agonists : Research into amide bioisosteres has demonstrated that modifications to similar scaffolds can lead to improved GPR88 agonist activity, which is relevant for treating mood disorders .
- Cytotoxicity Assessments : Investigations into the cytotoxic effects of related compounds have shown promising results against various cancer types, emphasizing the need for further exploration of this compound's potential .
作用機序
The mechanism of action of (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid involves binding to LHRH receptors in the pituitary gland. This binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which regulate reproductive functions. The modifications in the peptide enhance its stability and prolong its activity, making it more effective than natural LHRH.
類似化合物との比較
Similar Compounds
Goserelin: Another LHRH analog used in the treatment of hormone-sensitive cancers.
Leuprolide: A synthetic peptide similar to LHRH, used for similar therapeutic purposes.
Triptorelin: An LHRH agonist used in the treatment of hormone-related disorders.
Uniqueness
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid is unique due to its specific modifications, which enhance its stability and efficacy compared to other LHRH analogs. These modifications make it a valuable tool in both research and therapeutic applications.
生物活性
The compound (2S)-1-[(2S)-2-[[[...]-N-ethylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid is a complex synthetic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by multiple chiral centers and diverse functional groups, which contribute to its biological activity. The IUPAC name reflects its complexity, indicating the presence of amino acids and various side chains that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C31H42N4O7 |
| Molecular Weight | 582.69 g/mol |
| CAS Number | 2227198-99-2 |
| Solubility | Soluble in DMSO and methanol |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Studies suggest that it may act as an inhibitor or modulator of certain pathways involved in cellular signaling, particularly those related to cancer cell proliferation and apoptosis.
- Receptor Interaction : The compound has shown affinity for various receptors, potentially influencing pathways such as apoptosis and cell survival.
- Enzyme Inhibition : It may inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells, thereby promoting cell death.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. For example:
- MTT Assay Results : The compound demonstrated significant cytotoxicity against human RPMI 8226 myeloma cells with an IC50 value indicating effective dose levels.
| Cell Line | IC50 (µM) |
|---|---|
| RPMI 8226 | 90 ± 8 |
| HeLa | 120 ± 10 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Case Studies
-
Study on RPMI 8226 Cells : A detailed examination revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, correlating with increased apoptosis markers such as cleaved caspase-3.
"The compound's ability to induce apoptosis in RPMI 8226 cells highlights its potential as a therapeutic agent in multiple myeloma."
- Proteasome Inhibition : Further research indicated that the compound effectively inhibits proteasome activity, which is crucial for maintaining cellular protein homeostasis. This inhibition leads to the accumulation of regulatory proteins that promote apoptosis in malignant cells.
Q & A
Q. What are the primary challenges in synthesizing this complex peptide-derived compound, and how can they be addressed methodologically?
The compound’s synthesis is complicated by its multiple chiral centers, steric hindrance from bulky residues (e.g., indole, imidazole), and sensitivity to hydrolysis due to the trifluoroacetic acid (TFA) counterion. Key strategies include:
- Stepwise Solid-Phase Peptide Synthesis (SPPS): Use Fmoc/t-Bu protection for amino groups, with orthogonal deprotection steps to minimize side reactions. TFA is commonly used for resin cleavage but requires careful post-synthesis purification to remove residual TFA, which can interfere with biological assays .
- Chiral Purity Control: Employ chiral HPLC or capillary electrophoresis to verify enantiomeric excess at each coupling step. Evidence from peptide synthesis protocols suggests coupling reagents like HATU/HOAt improve yields in sterically demanding environments .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A multi-technique approach is essential:
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular weight and detect impurities (e.g., Δm/z ± 1 for incomplete deprotection).
- Multidimensional NMR: Assign stereochemistry using 2D NOESY to confirm spatial proximity of protons in chiral centers. For example, the indole and imidazole protons (δ 7.0–7.5 ppm) should show cross-peaks with adjacent α-protons .
- X-ray Crystallography (if crystallizable): Resolve absolute configuration, though crystallization may require co-crystallization with stabilizing ligands due to the compound’s flexibility .
Advanced Research Questions
Q. What computational methods are effective in predicting this compound’s interactions with biological targets, such as enzymes or receptors?
- Molecular Dynamics (MD) Simulations: Model the compound’s conformational flexibility in aqueous environments. The pyrrolidine and indole moieties may exhibit hydrophobic clustering, affecting binding pocket interactions .
- Docking Studies with Quantum Mechanics/Molecular Mechanics (QM/MM): Accurately predict binding affinities for targets like proteases or kinases. The diaminoarginine-like side chain (diaminomethylideneamino group) likely engages in hydrogen bonding or ionic interactions, which QM/MM can quantify .
- Machine Learning (ML)-Guided Design: Train models on existing peptide-protein interaction datasets to optimize substituent positions (e.g., hydroxylphenyl vs. methylpentanoyl groups) for target specificity .
Q. How should researchers resolve contradictions in stability data under varying pH and temperature conditions?
- Design of Experiments (DoE): Use factorial designs to isolate factors (e.g., pH 4–7, 25–40°C) affecting degradation. LC-MS tracking of degradation products (e.g., hydrolyzed amide bonds) can identify critical stability thresholds .
- Accelerated Stability Studies: Apply Arrhenius kinetics to extrapolate shelf-life. For instance, if the compound degrades 2× faster per 10°C increase, storage at –20°C may be necessary for long-term preservation .
Q. What advanced analytical techniques are recommended for quantifying trace impurities in bulk batches?
- LC-MS/MS with Ion Mobility Spectrometry (IMS): Separate isobaric impurities (e.g., diastereomers) using collision cross-section (CCS) differences.
- NMR Cryoprobes: Enhance sensitivity for detecting impurities at <0.1% levels, critical for preclinical safety profiling .
Q. How can researchers optimize the compound’s solubility and bioavailability without altering its core structure?
- Co-Solvent Screening: Test biocompatible solvents (e.g., PEG-400, cyclodextrins) to improve aqueous solubility. The TFA counterion may be replaced with acetate or citrate to reduce hydrophobicity .
- Prodrug Strategies: Introduce enzymatically cleavable groups (e.g., ester linkages at the hydroxylphenyl residue) to enhance membrane permeability .
Methodological Recommendations
- Reproducibility: Document all SPPS coupling times and temperatures to mitigate batch-to-batch variability. Use internal standards (e.g., deuterated analogs) during LC-MS to normalize quantitative data .
- Ethical Handling: Follow GHS Category 2 guidelines for skin/eye protection during synthesis, as safety data sheets indicate potential irritancy from TFA residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
